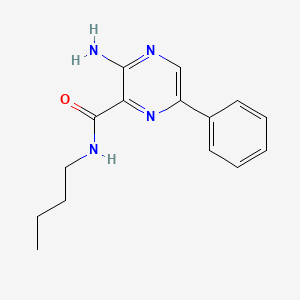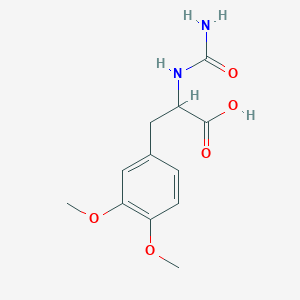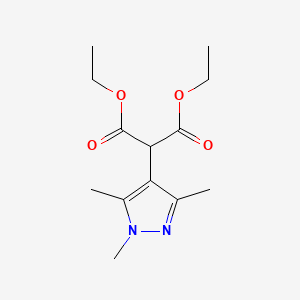![molecular formula C9H6FNO4S2 B14303251 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- CAS No. 125518-56-1](/img/structure/B14303251.png)
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- is a compound that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including antihyperglycemic, antimicrobial, and antioxidant properties
Vorbereitungsmethoden
The synthesis of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of 2,4-thiazolidinedione with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial activity, making it useful in the development of new antibiotics.
Medicine: It has potential antihyperglycemic properties, which can be explored for the treatment of diabetes mellitus.
Wirkmechanismus
The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. Activation of PPARγ leads to the regulation of gene expression involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- can be compared with other thiazolidinedione derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has a methoxy group instead of a fluorophenylsulfonyl group, which affects its chemical reactivity and biological activity.
3-(4-Fluorophenyl)-2,4-Thiazolidinedione: Similar to the compound but lacks the sulfonyl group, leading to differences in its pharmacological properties.
The unique presence of the 4-fluorophenylsulfonyl group in 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- enhances its chemical stability and broadens its range of applications compared to other thiazolidinedione derivatives.
Eigenschaften
CAS-Nummer |
125518-56-1 |
|---|---|
Molekularformel |
C9H6FNO4S2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)sulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6FNO4S2/c10-5-1-3-6(4-2-5)17(14,15)8-7(12)11-9(13)16-8/h1-4,8H,(H,11,12,13) |
InChI-Schlüssel |
GZJVMBLYKNJNRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)


![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)

![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)


![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)

![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
